![molecular formula C4H8N2O5 B14691131 2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine CAS No. 23778-50-9](/img/structure/B14691131.png)
2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7,8,9-Pentaoxabicyclo[421]nonane-3,4-diamine is a chemical compound with the molecular formula C4H8N2O5 It is known for its unique bicyclic structure, which includes multiple oxygen atoms and two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted bicyclic compounds .
Applications De Recherche Scientifique
2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine exerts its effects involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s bicyclic structure allows it to fit into specific binding sites, modulating biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,5,5,6-Pentamethyl-4,7,9-trioxabicyclo[4.2.1]nonane
- 2,5-Dimethylidenebicyclo[4.2.1]nonane
Uniqueness
Compared to similar compounds, 2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine stands out due to its multiple oxygen atoms and amine groups, which confer unique reactivity and binding properties. This makes it particularly useful in applications requiring specific molecular interactions .
Propriétés
Numéro CAS |
23778-50-9 |
|---|---|
Formule moléculaire |
C4H8N2O5 |
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
2,5,7,8,9-pentaoxabicyclo[4.2.1]nonane-3,4-diamine |
InChI |
InChI=1S/C4H8N2O5/c5-1-2(6)8-4-9-3(7-1)10-11-4/h1-4H,5-6H2 |
Clé InChI |
CYHBYHCHGYPYPC-UHFFFAOYSA-N |
SMILES canonique |
C1(C(OC2OC(O1)OO2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


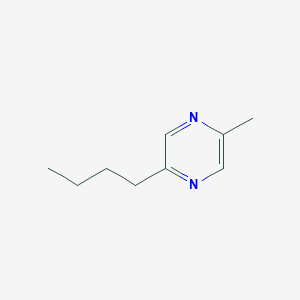


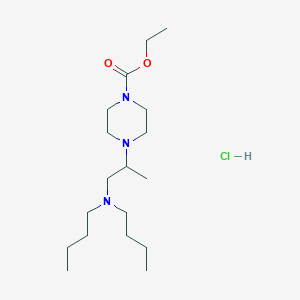
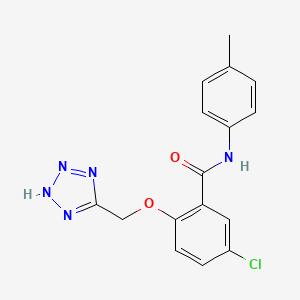
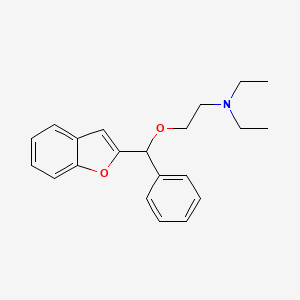
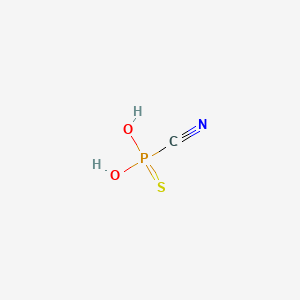
![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)


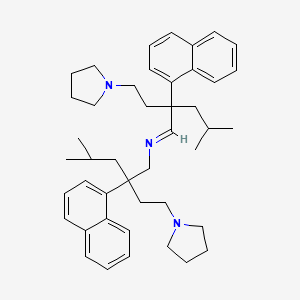
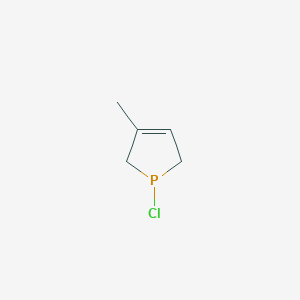

![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)
